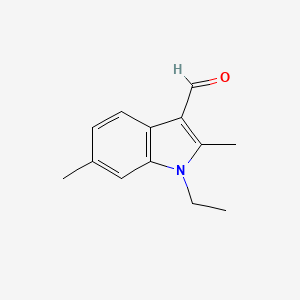

1-Ethyl-2,6-Dimethyl-1H-Indol-3-carbaldehyd

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde, is a derivative of indole-3-carbaldehyde, which is a core structure in many pharmacologically active compounds. Indole derivatives are known for their diverse biological activities and are prominent in medicinal chemistry. The specific substitution pattern on the indole ring can significantly influence the chemical and physical properties of the compound, as well as its reactivity and potential applications in drug design and synthesis.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, a related compound, involves the treatment of indole-3-carbaldehyde with epichlorohydrin, leading to a product that retains the oxirane ring and can further react with active methylene compounds to give crotonic condensation products . This demonstrates the versatility of indole-3-carbaldehyde as a precursor for various substituted indoles, which could be extrapolated to the synthesis of 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde by choosing appropriate substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of an aromatic indole ring system, which can be further substituted with various functional groups. For example, Ethyl 1-acetyl-1H-indole-3-carboxylate features an essentially planar aromatic ring system with additional substituents that contribute to the overall molecular geometry and intermolecular interactions, such as C—H⋯O interactions and π⋯π stacking . These interactions are crucial for the stability and packing of molecules in the crystal structure and can affect the compound's reactivity and physical properties.

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, depending on their substituents. Nucleophilic substitution reactions are common, as seen with 1-methoxy-6-nitroindole-3-carbaldehyde, which reacts regioselectively with various nucleophiles to yield trisubstituted indoles . This indicates that the compound of interest, with its ethyl and methyl substituents, could also participate in similar reactions, potentially leading to a wide range of products with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and boiling point. For instance, the crystal structure of Ethyl 1-acetyl-1H-indole-3-carboxylate is stabilized by various intermolecular interactions, which could be indicative of its melting point and solubility . Similarly, the novel ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate exhibits specific spectroscopic properties and thermodynamic parameters that suggest its formation is exothermic and spontaneous at room temperature . These insights can be used to infer the properties of 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde, although direct studies on this compound would be necessary for accurate characterization.

Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

Indolderivate haben nachweislich signifikante antivirale Eigenschaften. So haben bestimmte Indol-basierte Verbindungen eine inhibitorische Aktivität gegen das Influenzavirus A und das Coxsackie-Virus B4 gezeigt . Der strukturelle Rahmen von 1-Ethyl-2,6-Dimethyl-1H-Indol-3-carbaldehyd könnte modifiziert werden, um seine Interaktion mit viralen Proteinen zu verbessern, was möglicherweise zur Entwicklung neuer antiviraler Medikamente führt.

Entzündungshemmende Eigenschaften

Der Indolkern ist aufgrund seiner hohen Affinität zur Bindung an mehrere Rezeptoren ein häufiges Merkmal in vielen synthetischen Arzneimittelmolekülen. Diese Eigenschaft macht Indolderivate, einschließlich this compound, zu Kandidaten für die Entwicklung entzündungshemmender Medikamente .

Antikrebsanwendungen

Indolderivate werden auf ihr Potenzial in der Krebsbehandlung untersucht. Ihre Fähigkeit, mit verschiedenen biologischen Zielen zu interagieren, macht sie geeignet für die Entwicklung von Verbindungen, die das Wachstum von Krebszellen hemmen oder Apoptose in Tumorzellen induzieren könnten .

Antibakterielle Effekte

Verbindungen, die den Indolrest enthalten, haben ein gutes antimikrobielles Potenzial gezeigt. Dies umfasst die Aktivität gegen eine Reihe von Bakterien und Pilzen, die bei der Entwicklung neuer antimikrobieller Wirkstoffe genutzt werden könnte .

Antidiabetische Aktivität

Indolderivate wurden auf ihre Rolle bei der Behandlung von Diabetes untersucht. Sie können als Inhibitoren von Enzymen wie Aldose-Reduktase wirken, die an diabetischen Komplikationen beteiligt ist .

Antimalaria-Potenzial

Die Indol-Grundstruktur ist in vielen natürlichen Verbindungen mit antimalarieller Aktivität vorhanden. Synthetische Derivate von this compound könnten so konzipiert werden, dass sie diese natürlichen Verbindungen nachahmen, und einen synthetischen Weg zu antimalariellen Medikamenten bieten .

Neuroprotektive Effekte

Indolverbindungen wurden mit neuroprotektiven Aktivitäten in Verbindung gebracht, die bei der Behandlung neurodegenerativer Erkrankungen von Vorteil sein könnten. Die Forschung an Derivaten von this compound könnte neue therapeutische Optionen für Erkrankungen wie die Alzheimer-Krankheit aufdecken .

Pflanzenwachstumsregulation

Indol-3-essigsäure, ein aus Tryptophan gewonnenes Pflanzenhormon, ist ein Beispiel für ein Indolderivat, das das Pflanzenwachstum reguliert. Analoga von this compound könnten synthetisiert werden, um ihre Auswirkungen auf die Pflanzenphysiologie und -entwicklung zu untersuchen .

Wirkmechanismus

Target of Action

1-Ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde, like many indole derivatives, is likely to interact with a variety of molecular targets in the body . Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some indole derivatives have been shown to inhibit the activity of certain enzymes, while others may act as agonists or antagonists at various receptor sites .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, often as a result of their interactions with various molecular targets . These can include pathways involved in inflammation, viral replication, cancer cell proliferation, and more .

Pharmacokinetics

Indole derivatives are generally known to be well-absorbed and can distribute widely throughout the body .

Result of Action

Given the broad range of biological activities exhibited by indole derivatives, it is likely that this compound could have a variety of effects depending on the specific targets it interacts with .

Action Environment

The action, efficacy, and stability of 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde can be influenced by a variety of environmental factors. These can include factors such as pH, temperature, and the presence of other molecules that can interact with the compound .

Biochemische Analyse

Biochemical Properties

1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde, have been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their function and affecting downstream biological processes .

Cellular Effects

1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde exerts various effects on different cell types and cellular processes. It has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cells, this compound can induce apoptosis by activating caspase enzymes and disrupting mitochondrial function . Moreover, 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde involves several key interactions at the molecular level. This compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events . It can also inhibit or activate enzymes, such as kinases and phosphatases, thereby modulating their activity and influencing cellular processes . Additionally, 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde can affect gene expression by interacting with transcription factors and altering their binding to DNA .

Eigenschaften

IUPAC Name |

1-ethyl-2,6-dimethylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-4-14-10(3)12(8-15)11-6-5-9(2)7-13(11)14/h5-8H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGMXNSYWXCOMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C2=C1C=C(C=C2)C)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{Methyl[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}acetic acid](/img/structure/B1326689.png)

amino]acetic acid](/img/structure/B1326691.png)

![(2E)-3-[3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-YL]-acrylic acid](/img/structure/B1326696.png)

![[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B1326697.png)

![6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1326704.png)

![6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1326705.png)